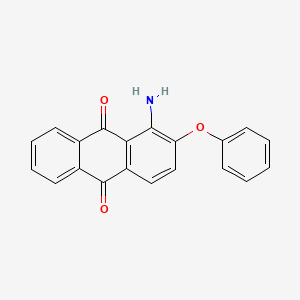

1-amino-2-phenoxyanthra-9,10-quinone

Descripción

The exact mass of the compound 1-amino-2-phenoxyanthra-9,10-quinone is 315.08954328 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-amino-2-phenoxyanthra-9,10-quinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-amino-2-phenoxyanthra-9,10-quinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c21-18-16(24-12-6-2-1-3-7-12)11-10-15-17(18)20(23)14-9-5-4-8-13(14)19(15)22/h1-11H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBODPBDLZJCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

One Electron Reduction:

Q + e⁻ → Q•⁻ (Semiquinone radical)

Q•⁻ + O₂ → Q + O₂•⁻ (Superoxide generation)

Two Electron Reduction:

Photochemical and Thermal Stability and Investigation of Degradation Mechanisms

The stability of 1-amino-2-phenoxyanthra-9,10-quinone under photochemical and thermal stress is a critical aspect of its chemical profile. While specific degradation studies on this exact compound are limited, research on structurally similar anthraquinone (B42736) derivatives provides significant insights into its likely behavior.

Photochemical Stability and Degradation:

Anthraquinone derivatives can be susceptible to photolysis by sunlight. nih.gov Studies on 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones have shown that photochemical transformations can occur. researchgate.net These transformations may involve the migration of substituent groups. For instance, irradiation can lead to the migration of a phenoxy group to either the adjacent carbonyl oxygen or to the nitrogen atom of the amino group, the latter being a typical Smiles rearrangement. researchgate.net

Given its structure, 1-amino-2-phenoxyanthra-9,10-quinone might undergo similar photochemical reactions. Potential photochemical degradation pathways could include:

Photoreduction: The quinone could be photoreduced to its semiquinone or hydroquinone form, especially in the presence of a hydrogen donor.

Rearrangement: A photo-induced Smiles rearrangement could potentially occur, leading to the formation of isomeric structures.

Photodegradation of Substituents: The phenoxy and amino groups may also be susceptible to photochemical degradation.

The photophysical properties of related compounds like 2-amino-9,10-anthraquinone have been shown to be highly dependent on the solvent polarity, which influences the molecular structure and excited state properties. rsc.org This suggests that the photochemical stability of 1-amino-2-phenoxyanthra-9,10-quinone could also be influenced by its environment.

Thermal Stability and Degradation:

The thermal stability of quinones is strongly influenced by their molecular structure. ufba.br A study on various quinones, including 9,10-anthraquinone, demonstrated that 9,10-anthraquinone is thermally stable over a wide temperature range. ufba.br In contrast, quinones with carbonyl groups in closer proximity (ortho position) tend to be less thermally stable due to electronic repulsion, which can favor thermal degradation reactions. ufba.br

Since 1-amino-2-phenoxyanthra-9,10-quinone is a derivative of the thermally stable 9,10-anthraquinone core, it is expected to possess a degree of thermal stability. However, the amino and phenoxy substituents may alter this. The degradation of the compound at elevated temperatures would likely involve the decomposition of these substituent groups or the cleavage of the anthraquinone ring system itself.

| Compound | Thermal Stability Observation | Reference |

| 9,10-Anthraquinone | Thermally stable over the evaluated temperature range. | ufba.br |

| 1,2-Naphthoquinone | Decomposes above 100 °C. | ufba.br |

| 9,10-Phenanthraquinone | Decomposes above 215 °C. | ufba.br |

Based on these findings for related compounds, the thermal degradation of 1-amino-2-phenoxyanthra-9,10-quinone would likely initiate at temperatures above those observed for less stable quinones but might be lower than that of the unsubstituted 9,10-anthraquinone due to the presence of the amino and phenoxy groups.

Comprehensive Spectroscopic and Theoretical Characterization of 1 Amino 2 Phenoxyanthra 9,10 Quinone

High-Resolution Spectroscopic Investigations for Elucidating Molecular Structure and Dynamics

Spectroscopic analysis is fundamental to confirming the intricate structure of 1-amino-2-phenoxyanthra-9,10-quinone and understanding its physical and chemical behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 1-amino-2-phenoxyanthra-9,10-quinone, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

Although specific experimental spectra for 1-amino-2-phenoxyanthra-9,10-quinone are not widely published, the expected chemical shifts can be predicted based on the analysis of related structures like 1-aminoanthraquinone (B167232) and 2-aminoanthraquinone. nih.govnih.govchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the protons on the anthraquinone (B42736) core and the phenoxy substituent. The protons on the unsubstituted benzene (B151609) ring of the anthraquinone moiety and the phenoxy group would appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (NH₂) protons would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration.

The ¹³C NMR spectrum would be characterized by signals corresponding to the carbonyl carbons (C9, C10) in the δ 180-190 ppm region. The remaining aromatic and quaternary carbons of the anthraquinone and phenoxy groups would resonate between δ 110-160 ppm. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning specific proton and carbon signals and confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Amino-2-Phenoxyanthra-9,10-quinone

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anthraquinone Aromatic CH | 7.5 - 8.3 | 125 - 135 |

| Phenoxy Aromatic CH | 7.0 - 7.8 | 115 - 130 |

| C-NH₂ | - | ~150 |

| C-O-Ph | - | ~155 |

| C-C=O | - | 130 - 140 |

| C=O | - | 180 - 190 |

| NH₂ | Variable (e.g., 5.0 - 7.0) | - |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of 1-amino-2-phenoxyanthra-9,10-quinone is expected to display several key absorption bands. The presence of the amino group would be confirmed by N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) groups of the quinone system would produce a strong, sharp absorption band around 1630-1680 cm⁻¹. The asymmetric C-O-C stretching of the phenoxy ether linkage would be observed in the 1200-1270 cm⁻¹ range, while the symmetric stretch would appear near 1020-1080 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present in their characteristic regions. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 1-Amino-2-Phenoxyanthra-9,10-quinone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence) for Elucidating Electronic Transitions and Photophysical Behavior

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of the molecule. UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. The spectrum of an anthraquinone derivative is characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

For 1-amino-2-phenoxyanthra-9,10-quinone, the core anthraquinone structure exhibits characteristic absorption bands. The introduction of the electron-donating amino group and the phenoxy group acts as powerful auxochromes, causing a significant bathochromic (red) shift of the longest wavelength absorption band into the visible region. This is due to an intramolecular charge transfer (ICT) character, from the amino and phenoxy substituents to the electron-accepting quinone moiety. For comparison, the UV-Vis spectrum of the related 1-amino-4-hydroxy-9,10-anthraquinone shows a distinct absorption band in the visible range. researchgate.net

Many aminoanthraquinone derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. nih.gov The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the solvent environment. researchgate.net The emission spectrum is typically red-shifted with respect to the absorption spectrum (a phenomenon known as Stokes shift).

Table 3: Expected Electronic Spectroscopy Properties for 1-Amino-2-Phenoxyanthra-9,10-quinone

| Property | Expected Value |

| Absorption Maximum (λmax) | ~450 - 550 nm (Visible region) |

| Molar Extinction Coefficient (ε) | High (characteristic of π→π* transitions) |

| Emission Maximum (λem) | > 500 nm |

| Fluorescence | Expected to be fluorescent |

X-ray Diffraction Analysis for Solid-State Molecular Conformation, Crystal Packing, and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding and π-π stacking.

While a specific crystal structure for 1-amino-2-phenoxyanthra-9,10-quinone has not been reported, analysis of similar structures allows for predictions. The anthraquinone core is expected to be largely planar. However, steric hindrance between the substituents at the 1 and 2 positions could induce minor distortions. The phenoxy group will be twisted out of the plane of the anthraquinone ring, characterized by a specific C-O-C-C dihedral angle.

In the crystal lattice, intermolecular hydrogen bonds involving the amino group and the quinone oxygen atoms are likely to be a dominant packing force. Additionally, π-π stacking interactions between the planar aromatic systems of adjacent molecules would contribute to the stability of the crystal structure.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Elemental Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the molecular formula.

The molecular formula of 1-amino-2-phenoxyanthra-9,10-quinone is C₂₀H₁₃NO₃, corresponding to an exact mass of 315.0895 Da. The HRMS spectrum should show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at this m/z value.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern of 1-amino-2-phenoxyanthra-9,10-quinone would likely involve characteristic losses of small, stable molecules or radicals. For comparison, the mass spectrum of the related compound 1-amino-4-hydroxy-2-phenoxyanthraquinone is available and shows a clear molecular ion peak. nist.govnist.gov

Table 4: Predicted Mass Spectrometry Data for 1-Amino-2-Phenoxyanthra-9,10-quinone

| Parameter | Predicted Value |

| Molecular Formula | C₂₀H₁₃NO₃ |

| Exact Mass | 315.0895 Da |

| Nominal Mass | 315 Da |

| Key Fragmentation Pathways | Loss of phenoxy radical (•OC₆H₅), loss of CO, loss of HCN |

Quantum Chemical and Computational Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into the molecular and electronic properties of anthraquinone derivatives. researchgate.netnih.gov

These computational studies can accurately predict:

Optimized Geometry: Calculation of the lowest energy conformation, including bond lengths, bond angles, and the dihedral angle of the phenoxy group.

Electronic Properties: Determination of the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transition energies observed in UV-Vis spectroscopy. The electron-donating amino and phenoxy groups are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and causing the red shift in the absorption spectrum.

Spectroscopic Properties: Simulation of IR, Raman, and UV-Vis spectra, which can aid in the assignment of experimental bands. researchgate.net

Reactivity Descriptors: Calculation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

For 1-amino-2-phenoxyanthra-9,10-quinone, computational studies would reveal how the interplay between the electron-donating amino group and the phenoxy group modulates the electronic landscape of the anthraquinone core, influencing its color, photophysics, and chemical reactivity. researchgate.net

Ab Initio and Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, understanding color and photochemistry requires studying electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It calculates the energies of vertical electronic transitions from the ground state to various excited states.

These calculations yield the theoretical absorption spectrum, providing the wavelength of maximum absorption (λ_max), the strength of the transition (oscillator strength, f), and the nature of the orbitals involved in the transition. For donor-acceptor molecules like 1-amino-2-phenoxyanthra-9,10-quinone, the lowest energy transition, which is responsible for its color, is typically an intramolecular charge transfer (ICT) transition. This involves the promotion of an electron from an orbital centered on the electron-donating groups (amino and phenoxy) to an orbital centered on the electron-accepting anthraquinone core. The combination of a strong amino donor and a phenoxy group at the 1- and 2-positions is predicted to cause a significant bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone, which is pale yellow.

Illustrative Data Table

Note: The following table is an illustrative example of results from a TD-DFT calculation and does not represent published data for this specific molecule.

Table 3: Predicted Electronic Transitions via TD-DFT (Illustrative)

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | 495 | 0.21 | HOMO → LUMO | Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | 388 | 0.08 | HOMO-1 → LUMO | π → π* |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects on Molecular Properties

While DFT and TD-DFT calculations often assume a static molecule in a vacuum or an implicit solvent continuum, molecules in reality are dynamic and constantly interacting with their environment. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion.

Conformational Landscapes: For 1-amino-2-phenoxyanthra-9,10-quinone, a key flexible point is the phenoxy group. The rotation around the C₂-O bond is subject to an energy barrier. MD simulations can explore this conformational landscape, identifying the most stable rotational conformers and the energy barriers between them. This is crucial as the orientation of the phenoxy group can influence crystal packing and electronic properties.

Solvent Effects: MD simulations are particularly powerful for studying explicit solvent effects. By surrounding the molecule with a box of solvent molecules (e.g., water, ethanol, or toluene), one can observe how specific solvent-solute interactions, like hydrogen bonding, affect the solute's conformation and dynamics. For instance, polar solvents might stabilize charge-separated states and influence the energy of the ICT transition, leading to solvatochromism (a change in color with solvent polarity).

Illustrative Data

Note: A full MD simulation produces a trajectory file. The data can be represented as a potential of mean force (PMF) plot. The table below illustrates the type of data that would be extracted from such a plot.

Table 4: Potential Energy vs. Dihedral Angle for Phenoxy Rotation (Illustrative)

| Dihedral Angle (C₁-C₂-O-C(phenyl)) | Relative Potential Energy (kcal/mol) |

|---|---|

| 0° | 3.5 (Steric clash) |

| 45° | 0.0 (Energy minimum) |

| 90° | 1.5 (Transition state) |

| 135° | 0.2 (Local minimum) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Electronic and Spectroscopic Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create a mathematical model that relates the chemical structure of a molecule to a specific property. This is particularly useful in materials science and drug design for screening large numbers of candidate molecules without performing expensive experiments or high-level computations for each one.

The process involves:

Dataset Assembly: A set of structurally related molecules (e.g., various substituted aminoanthraquinones) with known experimental or calculated property values (e.g., λ_max) is collected.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated, which represent its constitutional, topological, geometric, and electronic features.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the target property.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

No specific QSPR models for predicting the properties of 1-amino-2-phenoxyanthra-9,10-quinone have been identified in the literature. However, a hypothetical model for predicting λ_max in a series of similar dyes might take a form like the one illustrated below.

Illustrative Data Table

Note: The following table presents a hypothetical QSPR model to illustrate the concept.

Table 5: Hypothetical QSPR Model for Predicting λ_max (Illustrative)

| Model Equation | λ_max = 450.2 + 25.1(HOMO Energy) - 15.3(Dipole Moment) + 5.8*(Molecular Surface Area) |

|---|---|

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| Number of Compounds in Model | 30 |

| Description | This hypothetical model suggests that a higher HOMO energy leads to a red-shifted λ_max, while a larger dipole moment causes a blue-shift for this particular class of compounds. |

Chemical Reactivity, Transformation Mechanisms, and Redox Behavior of 1 Amino 2 Phenoxyanthra 9,10 Quinone

Elucidation of Specific Reaction Mechanisms Involving the Anthraquinone (B42736) Core and Its Substituents

The reactivity of the 1-amino-2-phenoxyanthra-9,10-quinone molecule is largely centered on the electron-accepting anthraquinone core, with its reactivity and electronic properties being significantly modulated by the electron-donating amino and phenoxy groups.

The defining characteristic of the anthraquinone framework is its ability to undergo reversible redox reactions. The core can accept electrons in sequential one-electron steps, forming a radical anion (semiquinone) and subsequently a dianion. nih.govnih.gov These electron transfer processes are fundamental to the applications of anthraquinone derivatives in areas like electrochemistry and catalysis. rsc.orgrsc.org

The electrochemical potential at which these transfers occur is highly sensitive to the nature and position of substituents on the aromatic rings. gsu.eduacs.org Electron-donating groups, such as the amino (-NH₂) and phenoxy (-OPh) groups present in 1-amino-2-phenoxyanthra-9,10-quinone, influence the redox potential. The amino group at position 1 and the phenoxy group at position 2 both donate electron density into the anthraquinone system, which generally makes the molecule easier to oxidize but more difficult to reduce compared to the unsubstituted parent compound. nih.gov

Studies on related donor-acceptor compounds show that the first reduction potential (forming the radical anion) is only weakly dependent on the specific type of donor substituent. nih.gov However, the oxidation potential is strongly affected by the electron-donating strength of the substituent. nih.gov For instance, replacing a carbazole (B46965) substituent with a more strongly electron-donating phenoxazine (B87303) substituent significantly lowers the oxidation potential. nih.gov The position of the substituent also matters; 2-substituted anthraquinones typically have higher oxidation potentials than their 1-substituted counterparts. nih.gov

Table 1: Redox Potentials of Selected 1-Substituted Anthraquinone-Donor Compounds This table is generated based on data for analogous compounds to illustrate the influence of substituents on redox potentials. Potentials are vs Fc⁺/Fc in DMF.

Source: Data adapted from related compounds in nih.gov.

The reduction of the anthraquinone core proceeds via single electron transfer (SET) steps. The first SET produces a semiquinone radical anion. nih.gov This intermediate is often stable and can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov The formation of these radical intermediates is a crucial aspect of the biological activity and toxicity of many anthraquinone derivatives. nih.gov A second SET can then produce a quinone dianion. nih.govnih.gov

The stability and reactivity of the semiquinone radical are influenced by the surrounding environment (pH, solvent polarity) and the electronic nature of the substituents. nih.gov In the case of 1-amino-2-phenoxyanthra-9,10-quinone, the electron-donating amino and phenoxy groups can delocalize the unpaired electron, potentially affecting the stability of the radical species. Computational studies on other anthraquinones have been used to evaluate their radical scavenging activities, indicating that the molecular structure is key to these properties. acs.org The formation of such radicals can also lead to the generation of reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals in certain biological or chemical systems. nih.govnih.gov

The 1-amino-2-phenoxyanthra-9,10-quinone molecule possesses both acidic and basic sites, leading to complex acid-base equilibria. libretexts.orgriversidelocalschools.com The primary amino group is basic and can be protonated in acidic conditions to form an ammonium (B1175870) cation (-NH₃⁺). Conversely, the quinone carbonyl oxygens can act as Lewis bases, accepting protons in strongly acidic media. researchgate.net

These protonation and deprotonation events significantly alter the electronic structure and, consequently, the chemical reactivity and redox potential of the molecule. sphinxsai.com For example, protonation of the amino group makes it strongly electron-withdrawing, which would shift the reduction potential to a more positive value, making the molecule easier to reduce.

Studies on 1-aminoanthraquinone (B167232) have shown that its electrochemical behavior is highly pH-dependent. sphinxsai.comresearchgate.net At low pH, the reduction process involves two electrons and three protons, while in the intermediate pH range, it involves two electrons and two protons. sphinxsai.com At high pH (above 10), the process becomes a two-electron, one-proton transfer, suggesting the formation of different protonated and deprotonated species at the electrode surface. sphinxsai.com This pH-dependent behavior is directly applicable to 1-amino-2-phenoxyanthra-9,10-quinone, as the amino group's basicity is a primary driver of these equilibria.

Functional Group Transformations and Interconversion Pathways

The amino and phenoxy groups on the anthraquinone skeleton are not merely passive modulators of redox potential; they are active sites for further chemical transformations.

The primary aromatic amino group at the C1 position is a versatile handle for synthetic modifications.

Diazotization: A key reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net This process converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.org Anthraquinone-1-diazonium salts are relatively stable intermediates that can be used in subsequent reactions, such as azo coupling to form triazene (B1217601) derivatives or Sandmeyer-type reactions to introduce a variety of other functional groups. researchgate.netorganic-chemistry.orgnih.gov

Acylation: The amino group can readily undergo acylation reactions with acyl chlorides or anhydrides to form amide derivatives. This reaction is a common strategy for modifying the properties of anthraquinone dyes and for synthesizing new derivatives with potential biological activity. nih.gov

Condensation Reactions: The amino group can also participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines).

The phenoxy substituent (-O-Ph) also offers a site for chemical modification, primarily on its pendant phenyl ring. The ether oxygen is an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenoxy ring.

While specific studies on the electrophilic substitution of the phenoxy group in 1-amino-2-phenoxyanthra-9,10-quinone are not widely reported, standard electrophilic aromatic substitution reactions could potentially be applied. These include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions might be complicated by the presence of the deactivating anthraquinone core and the reactive amino group.

The success of such transformations would depend on carefully controlling the reaction conditions to favor substitution on the activated phenoxy ring over reaction with the anthraquinone core or the amino group.

Reactions at the Quinone Carbonyls and Quinone/Hydroquinone (B1673460) Redox Cycling

The quinone moiety of 1-amino-2-phenoxyanthra-9,10-quinone is the primary site of its redox activity. The two carbonyl groups at the C9 and C10 positions can undergo reversible reduction to form a hydroquinone, passing through a semiquinone radical intermediate. This process, known as redox cycling, is a characteristic feature of quinones and is central to their chemical and biological activities.

The redox cycling of quinones, such as the related 9,10-phenanthraquinone (9,10-PQ), involves one- or two-electron reduction processes. nih.govnih.govresearchgate.net In a typical one-electron reduction, the quinone (Q) accepts an electron to form a semiquinone radical anion (Q•−). This radical can then be oxidized back to the quinone by transferring the electron to molecular oxygen, generating a superoxide radical (O2•−). researchgate.net Alternatively, the semiquinone can accept a second electron to form the hydroquinone dianion (Q2-), which upon protonation yields the hydroquinone (QH2). nih.govresearchgate.net

The two-electron reduction of a quinone directly forms the hydroquinone. nih.govresearchgate.net This hydroquinone can then be re-oxidized back to the quinone, completing the redox cycle and potentially generating reactive oxygen species (ROS) if the process involves molecular oxygen. nih.govnih.govresearchgate.netresearchgate.net

For 1-amino-2-phenoxyanthra-9,10-quinone, the presence of the electron-donating amino group and the phenoxy group on the anthraquinone ring system influences its redox potential. In a study on 1-aminoanthraquinone, it was observed that the compound exhibits electrocatalytic activity for the reduction of oxygen. sphinxsai.com The electrochemical behavior of 1-aminoanthraquinone at a glassy carbon electrode showed a two-electron, two-proton reduction process in the intermediate pH range. sphinxsai.com This suggests that 1-amino-2-phenoxyanthra-9,10-quinone likely undergoes a similar two-electron reduction to form the corresponding hydroquinone, 1-amino-2-phenoxyanthra-9,10-hydroquinone.

The redox cycling mechanism can be summarized as follows:

Mechanistic Applications in Advanced Chemical Systems and Materials Science

Electrochemical Applications and Redox Catalysis Mechanisms

The redox-active quinone moiety is central to the electrochemical applications of anthraquinone (B42736) derivatives. The introduction of substituents like amino and phenoxy groups can modulate the redox potentials and reaction kinetics, tailoring the molecule for specific functions. While direct experimental data for 1-amino-2-phenoxyanthra-9,10-quinone is limited, the behavior of closely related analogs provides significant insight into its potential electrochemical properties.

Cyclic voltammetry is a powerful technique to probe the redox behavior of electroactive species. For anthraquinone derivatives, CV typically reveals two distinct one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. nih.gov The potentials at which these reductions occur are highly sensitive to the nature and position of substituents on the anthraquinone core.

Electron-donating groups, such as the amino group, increase the electron density on the aromatic system, generally leading to a cathodic (more negative) shift in the reduction potentials. rsc.org This means that amino-substituted anthraquinones are typically more difficult to reduce than the unsubstituted parent molecule. ifmmi.com Conversely, the phenoxy group's influence is more complex, exhibiting both inductive electron-withdrawing and mesomeric electron-donating effects. Studies on phenoxy-substituted anthraquinones have shown that they undergo two reversible one-electron reductions. nih.gov The precise reduction potential of 1-amino-2-phenoxyanthra-9,10-quinone would be a balance of these competing electronic effects.

The electrochemical behavior of 1-aminoanthraquinone (B167232) (1-AAQ) has been studied, showing a quasi-reversible redox couple. researchgate.net The introduction of a phenoxy group at the 2-position is expected to influence the stability of the resulting radical anion and dianion, which would be reflected in the peak separation and reversibility observed in the cyclic voltammogram.

Chronoamperometry, another key electrochemical technique, could be employed to determine the diffusion coefficient of 1-amino-2-phenoxyanthra-9,10-quinone in a specific electrolyte. This parameter is crucial for understanding the mass transport properties of the molecule, which is vital for applications in devices like batteries or electrocatalytic systems.

Table 1: Redox Potentials of Selected Anthraquinone Derivatives Note: This table presents data for related compounds to infer the potential behavior of 1-amino-2-phenoxyanthra-9,10-quinone. The exact values for the target compound may vary.

| Compound Name | First Reduction Potential (E¹red) | Second Reduction Potential (E²red) | Solvent/Electrolyte | Reference |

| Anthraquinone | -0.684 V vs Ag/AgCl | - | 0.1 M TBAPF₆/DMF | rsc.org |

| 1-Aminoanthraquinone | - | - | Acetonitrile/0.1 M Bu₄NClO₄ | researchgate.net |

| 1-Phenoxyanthraquinone | -0.83 V vs Ag/AgNO₃ | -1.33 V vs Ag/AgNO₃ | 0.1 M Bu₄NBF₄/DCM | nih.gov |

| 2-Phenoxyanthraquinone | -0.79 V vs Ag/AgNO₃ | -1.32 V vs Ag/AgNO₃ | 0.1 M Bu₄NBF₄/DCM | nih.gov |

| 1,4-Diaminoanthraquinone | - | - | Acetonitrile/Methanol | nih.gov |

Anthraquinone derivatives have demonstrated significant potential as electrocatalysts, particularly for the oxygen reduction reaction (ORR). researchgate.netmdpi.com The ORR is a fundamental process in fuel cells and metal-air batteries. Anthraquinones can catalyze the two-electron reduction of oxygen to produce hydrogen peroxide (H₂O₂), a valuable chemical with applications in various industries. researchgate.netnih.gov

The catalytic mechanism typically involves the electrochemical reduction of the anthraquinone to its hydroquinone (B1673460) form, which then chemically reduces oxygen to hydrogen peroxide, regenerating the original anthraquinone. The efficiency and potential at which this occurs can be tuned by the substituents. The presence of an amino group in compounds like 1-aminoanthraquinone has been shown to facilitate the electrocatalytic reduction of oxygen. sphinxsai.com The phenoxy group in 1-amino-2-phenoxyanthra-9,10-quinone could further modulate the electronic properties and steric environment of the catalytic center, potentially enhancing selectivity and turnover frequency for the ORR. nih.gov

Immobilizing 1-amino-2-phenoxyanthra-9,10-quinone onto an electrode surface, for instance, through electropolymerization or covalent attachment, would create a modified electrode with tailored properties. researchgate.net Studying the electron transfer processes at such a modified surface provides insights into the kinetics and thermodynamics of the heterogeneous electron transfer.

Advanced Spectroscopic Probes and Mechanistic Principles in Sensing

The responsive nature of the electronic structure of 1-amino-2-phenoxyanthra-9,10-quinone to its local environment makes it a promising scaffold for the development of advanced spectroscopic probes for ion and molecule recognition.

Anthraquinone derivatives are known to be effective chromogenic and fluorogenic sensors. researchgate.netmdpi.com The principle behind their sensing capability lies in the perturbation of the intramolecular charge transfer (ICT) character upon interaction with an analyte. The amino group acts as a strong electron donor, and the anthraquinone core as an electron acceptor, creating a donor-acceptor system.

Upon binding with a metal ion or an anion, the electronic properties of the amino group are altered, leading to a change in the ICT band. rsc.org This results in a visible color change (colorimetric response) or a change in the fluorescence emission (fluorimetric response). For instance, the chelation of a metal ion by the amino and adjacent carbonyl groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. rsc.org

The phenoxy group in 1-amino-2-phenoxyanthra-9,10-quinone could play a secondary role in ion recognition, potentially through cation-π interactions or by influencing the conformation of the binding pocket. The development of sensors based on this compound would involve studying its spectroscopic response to a range of cations and anions to determine its selectivity and sensitivity. nih.govnih.gov

Table 2: Sensing Applications of Related Anthraquinone Derivatives Note: This table highlights the sensing capabilities of similar compounds, suggesting the potential of 1-amino-2-phenoxyanthra-9,10-quinone in this field.

| Sensor Compound | Analyte Detected | Sensing Mechanism | Spectroscopic Change | Reference |

| 2-(1-Amino-2-anthraquinonyliminomethyl)phenol | Cu²⁺ and S²⁻ | Chelation and displacement | Color change (pink to blue) and fluorescence quenching | rsc.org |

| Anthraquinone-imidazole derivative | Ag⁺ and biothiols | Complexation | Fluorescence quenching and color change (yellow to orange) | nih.gov |

| N-4-nitrobenzene-N'-1'-anthraquinone-thiourea | F⁻ | Hydrogen bonding | Color change (colorless to yellow) | nih.gov |

| Anthraimidazoledione derivatives | F⁻ and CN⁻ | Anion binding | Colorimetric response | rsc.org |

The planar aromatic structure of the anthraquinone core, combined with the functional groups, can drive intermolecular interactions such as π-π stacking and hydrogen bonding. These non-covalent interactions can lead to the formation of ordered self-assembled structures, which are of great interest in materials science for applications in organic electronics and nanotechnology.

The phenoxy group, in particular, can influence the packing of the molecules in the solid state or in thin films. nih.gov The study of the self-assembly of 1-amino-2-phenoxyanthra-9,10-quinone could involve techniques like scanning tunneling microscopy (STM) to visualize the molecular arrangement on a surface. researchgate.net Understanding how the interplay of the amino and phenoxy substituents directs the self-assembly process is key to designing new materials with desired optical and electronic properties. The amino group can also participate in hydrogen bonding, further directing the supramolecular architecture. nih.gov

Theoretical Roles in Supramolecular Chemistry and Molecular Recognition Phenomena

The structural framework of 1-amino-2-phenoxyanthra-9,10-quinone, combining a rigid anthraquinone core with flexible amino and phenoxy substituents, provides a rich platform for its theoretical application in supramolecular chemistry and molecular recognition. The inherent electronic and steric properties of this compound suggest its potential to participate in the formation of ordered, self-assembled systems. Anthraquinone derivatives are well-documented for their ability to form supramolecular structures, driven by a combination of non-covalent forces. mdpi.comrsc.org The specific arrangement of the amino and phenoxy groups on the 1-amino-2-phenoxyanthra-9,10-quinone backbone is expected to dictate its interaction with other molecules, leading to the formation of complex, functional architectures.

The field of supramolecular chemistry relies on the principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures. For anthraquinone derivatives, this can lead to the creation of materials with novel optical, electronic, or catalytic properties. The study of guest-host systems, where a "guest" molecule is encapsulated within a "host" molecule or network, is a significant area of this field. mdpi.com Anthraquinone-based compounds have been successfully employed as guest molecules in various host systems, including liquid crystals and cyclodextrins, demonstrating their versatility in forming stable supramolecular complexes. northumbria.ac.ukacs.orgresearchgate.net

The theoretical supramolecular behavior of 1-amino-2-phenoxyanthra-9,10-quinone is primarily governed by its capacity for various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental to the stability and structure of the resulting molecular assemblies.

Hydrogen Bonding: The presence of the primary amine (-NH₂) group at the C1 position is a critical feature, allowing the molecule to act as a hydrogen bond donor. The nitrogen atom itself, along with the oxygen atoms of the quinone and phenoxy groups, can serve as hydrogen bond acceptors. This dual functionality enables the formation of intricate hydrogen-bonding networks. In related aminoanthraquinone derivatives, the amine proton has been observed to form both intramolecular hydrogen bonds with adjacent carbonyl oxygens and intermolecular hydrogen bonds, which are crucial for creating extended molecular arrays. nih.govmdpi.com For example, in studies of other anthraquinone derivatives, hydrogen bonding has been shown to be a key factor in the formation of self-assembled honeycomb linkages. mdpi.com

Host-Guest Chemistry: In the context of host-guest chemistry, 1-amino-2-phenoxyanthra-9,10-quinone can theoretically function as a guest molecule. Its size, shape, and functionality make it suitable for encapsulation within various molecular hosts, such as cyclodextrins, calixarenes, or porous coordination polymers. mdpi.comresearchgate.net For instance, studies on 1,4-dihydroxy-9,10-anthraquinone (quinizarin) have shown that it forms inclusion complexes with cyclodextrins, with the binding being primarily driven by hydrophobic interactions. researchgate.net The phenoxy group in 1-amino-2-phenoxyanthra-9,10-quinone would likely enhance such hydrophobic interactions, potentially leading to strong binding within the nonpolar cavity of a host molecule. The amino group could further stabilize the complex through hydrogen bonding with the host's framework.

| Interaction Type | Structural Feature of 1-amino-2-phenoxyanthra-9,10-quinone | Potential Supramolecular Outcome | Supporting Evidence from Related Compounds |

| Hydrogen Bonding | -NH₂ group (donor), Quinone C=O (acceptor), Phenoxy ether oxygen (acceptor) | Formation of specific, directional intermolecular connections; stabilization of host-guest complexes. | Aminoanthraquinone derivatives form hydrogen bonds that can block protein receptor sites. nih.gov |

| π-π Stacking | Anthraquinone aromatic core, Phenyl ring of the phenoxy group | Self-assembly into columnar or lamellar structures; stabilization of molecular aggregates. | The ability of aromatic rings to engage in π-π stacking is dependent on their electron density. rsc.org |

| Hydrophobic Interactions | Phenoxy group, Anthraquinone core | Encapsulation within the nonpolar cavities of host molecules like cyclodextrins. | The interaction between quinizarin (B34044) and cyclodextrins is mainly hydrophobic. researchgate.net |

| Host System | Potential Interaction with 1-amino-2-phenoxyanthra-9,10-quinone | Key Findings from Anthraquinone Derivative Studies |

| Liquid Crystals | Alignment of the guest molecule within the liquid crystal matrix, influencing dichroism. | Anthraquinone dyes have been studied as guest molecules in nematic liquid crystal hosts. northumbria.ac.ukacs.org |

| Cyclodextrins | Inclusion of the hydrophobic phenoxy and anthraquinone parts within the cyclodextrin (B1172386) cavity. | Quinizarin forms inclusion complexes with α-, β-, and γ-cyclodextrins. researchgate.net |

| Porous Networks | Trapping of the guest molecule within the pores of a self-assembled molecular network. | Anthraquinone molecules can self-assemble on surfaces to create nanoporous networks that can host other molecules. mdpi.com |

Computational chemistry offers powerful tools to theoretically explore and predict the behavior of 1-amino-2-phenoxyanthra-9,10-quinone in molecular recognition events, particularly in systems like protein-ligand interactions. Methods such as molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes and affinities of this compound with biological targets.

Theoretical Protein-Ligand Interactions: At a theoretical level, 1-amino-2-phenoxyanthra-9,10-quinone possesses structural motifs that suggest its potential as a ligand for various proteins. The anthraquinone scaffold is a known pharmacophore found in several bioactive molecules. Computational studies on other heterocyclic derivatives of anthraquinone have demonstrated their ability to bind to the active sites of proteins like human Aurora kinase A. nih.gov These studies reveal that the binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.gov

For 1-amino-2-phenoxyanthra-9,10-quinone, it can be hypothesized that:

The amino group can form crucial hydrogen bonds with backbone carbonyls or the side chains of acidic amino acids (e.g., Aspartate, Glutamate).

The quinone oxygens can act as hydrogen bond acceptors for interactions with donor residues (e.g., Arginine, Lysine, Serine).

The aromatic core and phenoxy group can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and hydrophobic interactions with nonpolar residues within the binding pocket.

Molecular Docking and Dynamics Simulations: Molecular docking simulations could be employed to predict the preferred binding orientation of 1-amino-2-phenoxyanthra-9,10-quinone within a protein's active site. Following docking, molecular dynamics simulations can be used to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. nih.govrsc.org These simulations can provide detailed information on the conformational changes in both the ligand and the protein upon binding and can help to quantify the strength of the interactions. nih.gov Such computational approaches are integral to the rational design of new molecules with specific biological activities and have been successfully applied to other anthraquinone derivatives. rsc.org

| Computational Method | Application to 1-amino-2-phenoxyanthra-9,10-quinone | Information Gained | Example from Related Research |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies. | Understanding of electronic properties and reactivity. | DFT has been used to study the triplet excited states of amino-substituted anthraquinones. ifmmi.com |

| Molecular Docking | Prediction of binding modes and affinities to a target protein active site. | Identification of key interacting residues and potential biological targets. | Heteroarene-fused anthraquinone derivatives were docked into the active site of Aurora kinase A. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and conformational dynamics of the protein-ligand complex. | Elucidation of the dynamic behavior of the complex and the persistence of non-covalent interactions. | MD simulations were used to evaluate the stability of Aurora kinase A in complex with anthraquinone derivatives. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Highly Efficient Synthetic Strategies for Complex 1-Amino-2-Phenoxyanthra-9,10-quinone Analogues

The synthesis of the 1-amino-2-phenoxyanthra-9,10-quinone core structure relies on the strategic formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on the anthraquinone (B42736) framework. Historically, the Ullmann condensation has been a cornerstone for such transformations. nih.govnih.gov This copper-promoted reaction enables the coupling of aryl halides with amines and phenols to form the requisite aryl amine and aryl ether linkages. nih.gov Traditional Ullmann reactions often demand harsh conditions, including high temperatures (frequently over 210°C) and the use of high-boiling polar solvents. nih.gov

Modern synthetic chemistry is pushing towards milder and more efficient protocols. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful alternatives for constructing C-N and C-O bonds under more benign conditions. tandfonline.commdpi.com These methods offer improved yields and greater functional group tolerance, which is critical for the synthesis of complex analogues. tandfonline.commdpi.com Recent advancements include the development of one-pot relay processes that combine intermolecular direct acylation with intramolecular Friedel–Crafts acylation, streamlining the synthesis of the functionalized anthraquinone core and reducing waste. tandfonline.com

Furthermore, microwave-assisted synthesis has been shown to dramatically accelerate copper-catalyzed Ullmann couplings, reducing reaction times from hours to mere minutes (typically 2-30 minutes) without the need for an inert atmosphere. wikipedia.org For the construction of the anthraquinone scaffold itself, strategies like the Diels-Alder reaction and Hauser-Kraus annulation are employed to build the tricyclic ring system from simpler precursors. arabjchem.orgamazonaws.com The development of continuous-flow methods for key steps, such as the ammonolysis of nitroanthraquinones to produce 1-aminoanthraquinone (B167232), demonstrates a move towards safer and more efficient industrial-scale production. researchgate.net

Future work in this area will likely focus on developing catalytic systems with even higher efficiency and selectivity, exploring novel activating groups, and designing one-pot multi-component reactions to build molecular complexity rapidly. The goal is to create a synthetic toolbox that allows for the precise and versatile construction of a wide library of 1-amino-2-phenoxyanthra-9,10-quinone analogues for further study.

Application of Advanced Computational Modeling for Predictive Chemical Design and Virtual Screening of Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new functional molecules. For derivatives of 1-amino-2-phenoxyanthra-9,10-quinone, techniques like Density Functional Theory (DFT) and virtual screening are pivotal. researchgate.netnih.gov These methods allow for the systematic pre-screening of vast numbers of potential derivatives, saving significant time and resources compared to experimental synthesis and testing. researchgate.netrsc.org

DFT calculations are widely used to predict the electronic and photophysical properties of anthraquinone derivatives. nih.govresearchgate.net By modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the nature of electronic transitions and predict absorption spectra. researchgate.netifmmi.com For instance, studies have shown that the introduction of electron-donating amino groups modulates the HOMO energy, which directly influences the color of the dye. nih.gov Such calculations can guide the rational design of new dyes with specific, desired colors. acs.orgnih.gov

Virtual screening, often employing molecular docking, is used to identify derivatives with high potential for specific applications, particularly in medicinal chemistry. nih.govtandfonline.com By docking a library of virtual compounds into the active site of a biological target, such as an enzyme or protein receptor, researchers can predict binding affinities and identify promising lead compounds. amazonaws.comresearchgate.net Consensus scoring methods, which combine results from multiple screening techniques like QSAR, pharmacophore modeling, and docking, have been shown to significantly enhance the accuracy of these predictions. tandfonline.com

The future of computational design in this field lies in the development of more accurate and efficient multiscale models that can predict not only molecular properties but also performance in complex environments. oup.com Hierarchical screening strategies, where fast, lower-cost methods like semi-empirical DFTB are used for initial large-scale screening, followed by high-accuracy DFT for refining the most promising candidates, will become increasingly common. nih.govrsc.org

Table 1: Comparison of Computational Methods for Anthraquinone Derivative Analysis

| Computational Method | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties. | HOMO/LUMO energies, electron distribution, absorption spectra, vibrational frequencies. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation spectra. | Predicts λmax (wavelength of maximum absorption) and color. | researchgate.net |

| Molecular Docking | Virtual screening for biological activity. | Binding affinity, binding pose, identification of potential drug candidates. | researchgate.nettandfonline.com |

| Semi-empirical (e.g., PM5/RPA) | Rapid prediction of absorption properties. | Fast estimation of λmax for large libraries of dyes. | nii.ac.jp |

| Molecular Dynamics (MD) Simulation | Assessment of ligand-protein complex stability. | Time-resolved stability of docked compounds in a biological environment. | nih.gov |

Exploration of Uncharted Reactivity and Novel Transformation Pathways for the Anthraquinone Core

The anthraquinone scaffold is a robust chemical entity, yet its reactivity can be strategically manipulated to create novel structures. The core itself is relatively stable to oxidation but can be readily reduced. britannica.com This redox activity is fundamental to many of its applications. Alkaline reduction, for example, converts anthraquinone to the water-soluble anthrahydroquinone, a key step in vat dyeing processes. britannica.com

Beyond simple redox chemistry, the anthraquinone nucleus can undergo various transformations. Electrophilic substitution reactions such as nitration and sulfonation are possible, though often require forcing conditions due to the electron-withdrawing nature of the carbonyl groups. wikipedia.org The position of these substitutions can be controlled by reaction conditions like temperature. youtube.com Conversely, the quinone moiety activates attached leaving groups (like halogens) toward nucleophilic substitution, a critical reaction for introducing groups like the amino and phenoxy moieties. colab.ws

Emerging research is uncovering more complex and elegant transformations. Enzymatic cascades, for instance, have been identified in biosynthetic pathways that convert anthracene (B1667546) precursors into anthraquinones through a series of oxidation, desulfurization, and decarboxylation reactions. nih.govacs.org These biological pathways provide inspiration for developing novel, highly selective synthetic methods. Researchers are also exploring reactions that functionalize the core in less conventional ways, such as the Marschalk reaction, which involves alkylation at the β-position of hydroxyanthraquinones after reduction to the leuco form. colab.ws The Mannich reaction has also been used to introduce aminoalkyl substituents onto activated anthraquinone rings. colab.ws

Future perspectives in this area involve harnessing the innate reactivity of the anthraquinone scaffold in new ways. This could include developing photoredox-catalyzed C-H functionalization to directly attach new groups without pre-functionalization, or using the quinone as a dienophile in cycloaddition reactions to build even more complex polycyclic architectures. mdpi.com Understanding and controlling these novel transformation pathways will be key to creating next-generation materials and bioactive compounds.

Integration of 1-Amino-2-Phenoxyanthra-9,10-quinone into Next-Generation Functional Chemical Systems with Mechanistic Focus

The unique electronic and structural properties of 1-amino-2-phenoxyanthra-9,10-quinone and its derivatives make them ideal building blocks for advanced functional materials. researchgate.netmdpi.com A major frontier is their incorporation into porous organic polymers (POPs) and metal-organic frameworks (MOFs). arabjchem.orgrsc.org The anthraquinone unit can act as a redox-active linker, creating materials with high surface areas and tunable electrochemical properties. arabjchem.org Such materials are being actively investigated for use in next-generation energy storage devices, including as cathodes in sodium-ion batteries, where the quinone's ability to undergo a two-electron reduction leads to high energy storage capacity. rsc.org

In the realm of sensors, anthraquinone derivatives are being used to functionalize electrodes for the electrochemical detection of various analytes. nih.gov For example, an anthraquinone-doped carbon composite has been shown to be an effective sensor for acetaminophen, with the anthraquinone moiety enhancing the electrochemical response and lowering the detection limit. nih.gov The mechanism often involves the anthraquinone unit facilitating charge transfer at the electrode surface. nih.gov Quantum dot-anthraquinone conjugates are also being explored as pH nanosensors, where electron transfer processes between the quantum dot and the anthraquinone are modulated by pH. researchgate.net

The future will see a greater focus on creating highly ordered, multi-component systems where the 1-amino-2-phenoxyanthra-9,10-quinone unit plays a specific, well-defined role. This includes designing materials with precise pore environments for selective catalysis, developing sensors with multiple response modes, and engineering more efficient light-harvesting systems with controlled energy and electron transfer pathways.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-amino-2-phenoxyanthra-9,10-quinone |

| 1-aminoanthraquinone |

| 1-nitroanthraquinone |

| Anthraquinone |

| Anthrahydroquinone |

| 1-chloroanthaquinone |

| Anthraquinone-1-sulfonic acid |

| Acetaminophen |

| 1,5-dithioanthraquinones |

| 1,5-dichloroanthraquinone |

| Quinizarine |

| Emodin |

| 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher yield at 100–110°C |

| Solvent | DMF/DMSO or DES | DES reduces toxicity |

| pH | 4–6 | Minimizes hydrolysis |

Basic: What analytical techniques are most reliable for characterizing 1-amino-2-phenoxyanthra-9,10-quinone and its derivatives?

Methodological Answer:

- Chromatography: Gas chromatography (GC) with flame photometric detection using HP5 columns (Agilent) can resolve anthraquinone derivatives. Retention times for anthraquinone analogs (e.g., 9,10-anthraquinone: 4.51 min) serve as benchmarks .

- Spectroscopy: UV-Vis and mass spectrometry (MS) identify photodegradation products. For example, phenanthrene-9,10-quinone derivatives show λmax at 250–300 nm and fragment ions at m/z 208–210 .

- X-ray crystallography: Resolves substituent positions in crystalline derivatives, critical for confirming regioselectivity .

Basic: How do substituents (e.g., amino vs. phenoxy groups) influence the reactivity of anthraquinone derivatives?

Methodological Answer:

- Amino groups enhance nucleophilic substitution (e.g., bromination) due to electron-donating effects, as shown in DES-mediated reactions .

- Phenoxy groups stabilize intermediates via resonance, favoring condensation reactions. However, steric hindrance from bulky substituents can reduce reaction rates .

- Contradictions: Chloro substituents may either activate (via electron withdrawal) or deactivate (via steric effects) adjacent positions, requiring case-by-case analysis .

Advanced: What eco-friendly strategies exist for synthesizing 1-amino-2-phenoxyanthra-9,10-quinone derivatives?

Methodological Answer:

Q. Table 2: Comparison of Synthesis Methods

| Method | Time | Yield (%) | Environmental Impact |

|---|---|---|---|

| DES-mediated | 4 hrs | 85–90 | Low (reusable) |

| Conventional (H2SO4) | 12 hrs | 75–80 | High (toxic waste) |

Advanced: How can computational modeling predict reaction pathways for anthraquinone derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculates activation energies for nucleophilic additions (e.g., amines attacking quinone carbonyls). Studies show 9-amino derivatives are thermodynamically stable due to resonance stabilization .

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics. For example, DES increases diffusion rates of bromine ions, improving selectivity .

Advanced: How should researchers resolve contradictions in substituent effects on anthraquinone reactivity?

Methodological Answer:

- Experimental validation: Compare reaction outcomes under identical conditions. For example, 1-amino-2-phenoxy derivatives may show higher bromination yields than chloro analogs due to reduced steric hindrance .

- Theoretical analysis: Use DFT to model electronic (charge distribution) and steric (van der Waals radii) effects. Conflicting data often arise from competing electronic and spatial factors .

Advanced: What are the photochemical degradation pathways of 1-amino-2-phenoxyanthra-9,10-quinone?

Methodological Answer:

- UV irradiation: Generates hydroxyl radicals via redox cycling, leading to quinone ring cleavage. Products include 3-hydroxyphenanthrene-9,10-quinone (m/z 238.2) and anthraquinone epoxides .

- Preventive measures: Add antioxidants (e.g., ascorbic acid) to quench radicals or store compounds in amber vials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.